molecular formula C28H26FN3O2S B2988784 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 681216-97-7

2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2988784
CAS No.: 681216-97-7
M. Wt: 487.59
InChI Key: LDZWZVMBBVSHGE-UHFFFAOYSA-N
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Description

2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C28H26FN3O2S and its molecular weight is 487.59. The purity is usually 95%.
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Biological Activity

The compound 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure features an indole unit, a pyrazole moiety, and a sulfanyl group. These structural components are critical for its biological activity and interaction with various biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity against various cancer cell lines, including HT29 and Jurkat cells .

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly influence the antitumor efficacy of derivatives similar to the compound .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Inhibitors targeting TNFα and TNFR1 pathways have been identified as crucial for managing inflammatory responses. The sulfanyl group in the compound may facilitate interactions with these targets, enhancing its efficacy as an anti-inflammatory agent .

Antiviral Activity

N-Heterocycles, including those with pyrazole and indole components, have been reported to exhibit antiviral properties. The compound's structural features may allow it to interfere with viral replication processes, presenting a potential avenue for further research in antiviral drug development .

The mechanisms underlying the biological activities of this compound involve interactions with specific protein targets:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins such as Bcl-2.
  • Anti-inflammatory Mechanism : By blocking TNFα signaling pathways, the compound can reduce inflammation and associated tissue damage.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Study on Antitumor Effects : A series of thiazole derivatives were tested against different cancer cell lines, demonstrating that modifications to the phenyl ring significantly affected their IC50 values.
  • Inflammation Model : In vivo studies using animal models showed that compounds similar to the target exhibited reduced levels of inflammatory cytokines when administered during induced inflammation.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O2S/c1-3-31-17-27(23-6-4-5-7-25(23)31)35-18-28(33)32-26(20-8-12-21(29)13-9-20)16-24(30-32)19-10-14-22(34-2)15-11-19/h4-15,17,26H,3,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZWZVMBBVSHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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